molecular formula C7H3BrF2O2 B125708 4-Bromo-2,3-difluorobenzoic acid CAS No. 194804-91-6

4-Bromo-2,3-difluorobenzoic acid

Cat. No. B125708
M. Wt: 237 g/mol
InChI Key: IRUDFVTZXQTEFN-UHFFFAOYSA-N
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Patent
US07709471B2

Procedure details

4-bromo-difluorobenzoic acid (Fluorochem; 3.0 g, 12.66 mol) and HBTU (5.3 g, 13.92 mol) were added to DMF (80 mL), to this was added the required 4-amino-1-methylpiperidine (Fluorochem; 1.59 g, 13.93 mol) and DIPEA (5.0 mL, 27.85 mol), the reaction was stirred for 48 hours, after which the solvent was removed in vacuo to yield a brown gum. The gum was treated with 2.0 M NaOH (50 mL) and extracted with DCM (3×200 ml). Combined extracts were dried and solvent removed in vacuo to yield a dark orange gum which was recrystallised from hot acetonitrile to give the title compound as a white solid (1.9 g, 45%)
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
45%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([F:11])[C:3]=1F.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[F:30][P-](F)(F)(F)(F)F.[NH2:37][CH:38]1[CH2:43][CH2:42][N:41]([CH3:44])[CH2:40][CH2:39]1.CCN(C(C)C)C(C)C.[OH-].[Na+]>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([F:11])[C:5]([C:6]([NH:37][CH:38]2[CH2:43][CH2:42][N:41]([CH3:44])[CH2:40][CH2:39]2)=[O:7])=[C:9]([F:30])[CH:10]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=C(C(=C(C(=O)O)C=C1)F)F
Name
Quantity
5.3 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.59 g
Type
reactant
Smiles
NC1CCN(CC1)C
Name
Quantity
5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a brown gum
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×200 ml)
CUSTOM
Type
CUSTOM
Details
Combined extracts were dried
CUSTOM
Type
CUSTOM
Details
solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a dark orange gum which
CUSTOM
Type
CUSTOM
Details
was recrystallised from hot acetonitrile

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)NC2CCN(CC2)C)C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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